N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide
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Overview
Description
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide is a chemical compound with the molecular formula C22H29NO2S. It is known for its unique structure, which includes a mesitylmethyl group attached to a sulfanyl group, a methylpropyl chain, and a methoxybenzenecarboxamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the mesitylmethyl sulfanyl intermediate: This step involves the reaction of mesitylmethyl chloride with sodium sulfide to form mesitylmethyl sulfide.
Alkylation: The mesitylmethyl sulfide is then reacted with 2-bromo-2-methylpropane to form the intermediate 2-[(mesitylmethyl)sulfanyl]-2-methylpropane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzene derivatives
Scientific Research Applications
N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxamide moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide
- 4-methoxy-N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
4-methoxy-N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S/c1-15-11-16(2)20(17(3)12-15)13-26-22(4,5)14-23-21(24)18-7-9-19(25-6)10-8-18/h7-12H,13-14H2,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKUXKSKMRVVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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